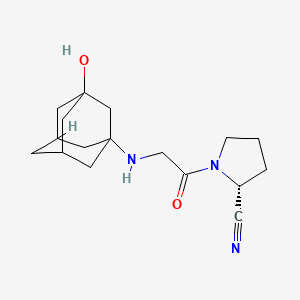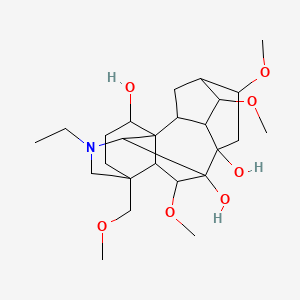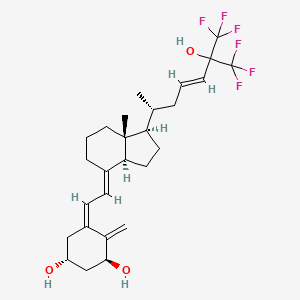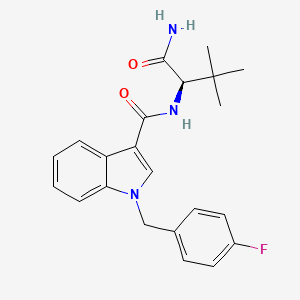
25-hydroxy-16,17,23,24-tetradehydrovitamin D3/25-hydroxy-16,17,23,24-tetradehydrocholecalciferol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ro 24-2287 is a chemical compound known for its unique properties and applications in various fields of scientific research. It is an analog that binds the vitamin D receptor poorly but is an effective calcium ion channel agonist . This compound has been studied for its potential effects on tissue plasminogen activator secretion and other biological activities.
Preparation Methods
The synthesis of Ro 24-2287 involves several steps. One of the synthetic routes includes the preparation of intermediate compounds through various chemical reactions. For instance, the hexanophenone is prepared by Friedel-Crafts acylation of anisole with hexanoyl chloride. This intermediate is then condensed with lithioacetonitrile to generate a carbinol, which is dehydrated using trifluoroacetic acid in dichloromethane to produce an unsaturated nitrile predominantly as its (E)-isomer . Further reduction and treatment with stabilized ylid lead to the formation of the final product.
Chemical Reactions Analysis
Ro 24-2287 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions involving Ro 24-2287 can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include diisobutylaluminum hydride for reduction and trifluoroacetic acid for dehydration. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ro 24-2287 has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in synthetic organic chemistry for the preparation of other complex molecules.
Medicine: Ro 24-2287 has potential therapeutic applications due to its ability to modulate calcium ion channels and its effects on biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
Ro 24-2287 exerts its effects by acting as a calcium ion channel agonist. It induces tissue plasminogen activator secretion by increasing cytosolic calcium concentration . The compound interacts with specific molecular targets, including calcium ion channels, and modulates their activity to produce its biological effects.
Comparison with Similar Compounds
Ro 24-2287 is unique in its ability to act as a calcium ion channel agonist while binding poorly to the vitamin D receptor. Similar compounds include:
Properties
Molecular Formula |
C27H40O2 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H40O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h6,11-12,14,16,20,23,25,28-29H,1,7-10,13,15,17-18H2,2-5H3/b16-6+,21-11+,22-12-/t20-,23+,25+,27-/m1/s1 |
InChI Key |
BHWGGPXSQWTJKO-FRHDWKPBSA-N |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
Canonical SMILES |
CC(CC=CC(C)(C)O)C1=CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10774840.png)
![[(11Z,13E)-10-acetyloxy-6-[5-(4-acetyloxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10774842.png)

![3-(4-Methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B10774884.png)

![(1S,2R,3R,4S,5S,6S,8S,9R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10774901.png)

![3-[4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]indazol-1-yl]propanoic acid](/img/structure/B10774904.png)
![(S)-3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide](/img/structure/B10774912.png)


![5-[2-[7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10774935.png)
![(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10774936.png)
![3-(4-methoxyphenyl)-7-[(2S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B10774943.png)
